4-(Piperidin-1-yl)pyridazine
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Overview
Description
4-(Piperidin-1-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a piperidine moiety The pyridazine ring, a six-membered ring containing two adjacent nitrogen atoms, is known for its diverse pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-1-yl)pyridazine typically involves the reaction of pyridazine derivatives with piperidine. One common method is the nucleophilic substitution reaction where a halogenated pyridazine reacts with piperidine under basic conditions. This reaction can be carried out in solvents like ethanol or acetonitrile at elevated temperatures to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. Catalysts such as palladium or nickel can be used to accelerate the reaction, and the process may be optimized for large-scale production by adjusting parameters like temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: 4-(Piperidin-1-yl)pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Piperidine in ethanol or acetonitrile with a base like sodium hydroxide.
Major Products:
Scientific Research Applications
4-(Piperidin-1-yl)pyridazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-(Piperidin-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors on cell surfaces, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Pyridazine: A parent compound with similar pharmacological activities but lacks the piperidine moiety.
Pyridazinone: A derivative with a keto group, known for its broad spectrum of biological activities.
Piperidine: A simple heterocycle that serves as a precursor for various complex compounds
Uniqueness: 4-(Piperidin-1-yl)pyridazine is unique due to the combination of the pyridazine and piperidine rings, which enhances its chemical stability and biological activity.
Properties
Molecular Formula |
C9H13N3 |
---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
4-piperidin-1-ylpyridazine |
InChI |
InChI=1S/C9H13N3/c1-2-6-12(7-3-1)9-4-5-10-11-8-9/h4-5,8H,1-3,6-7H2 |
InChI Key |
DGMOHLFLOOISRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CN=NC=C2 |
Origin of Product |
United States |
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